4,6-Bis(ethylamino)-N,N,N-trimethyl-1,3,5-triazin-2-aminium chloride
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Overview
Description
4,6-Bis(ethylamino)-N,N,N-trimethyl-1,3,5-triazin-2-aminium chloride is a chemical compound belonging to the triazine class. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This specific compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(ethylamino)-N,N,N-trimethyl-1,3,5-triazin-2-aminium chloride typically involves the nucleophilic substitution of cyanuric chloride. The process includes the following steps:
Initial Reaction: Cyanuric chloride is reacted with ethylamine under controlled conditions to form 2-chloro-4,6-bis(ethylamino)-1,3,5-triazine.
Further Substitution: The intermediate product is then subjected to further substitution reactions to introduce the trimethylammonium group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(ethylamino)-N,N,N-trimethyl-1,3,5-triazin-2-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazines .
Scientific Research Applications
4,6-Bis(ethylamino)-N,N,N-trimethyl-1,3,5-triazin-2-aminium chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Bis(ethylamino)-N,N,N-trimethyl-1,3,5-triazin-2-aminium chloride involves its interaction with specific molecular targets and pathways. For instance, as a herbicide, it inhibits photosynthesis in plants by blocking electron transport in photosystem II . This leads to the disruption of energy production and ultimately results in plant death.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-bis(ethylamino)-1,3,5-triazine: Known for its herbicidal properties and used in agricultural applications.
Simazine: Another triazine herbicide with similar chemical structure and applications.
Uniqueness
4,6-Bis(ethylamino)-N,N,N-trimethyl-1,3,5-triazin-2-aminium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethylammonium group enhances its solubility and reactivity compared to other triazines .
Properties
CAS No. |
13688-14-7 |
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Molecular Formula |
C10H21ClN6 |
Molecular Weight |
260.77 g/mol |
IUPAC Name |
[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-trimethylazanium;chloride |
InChI |
InChI=1S/C10H21N6.ClH/c1-6-11-8-13-9(12-7-2)15-10(14-8)16(3,4)5;/h6-7H2,1-5H3,(H2,11,12,13,14,15);1H/q+1;/p-1 |
InChI Key |
GFFWFRDYNUVUNH-UHFFFAOYSA-M |
Canonical SMILES |
CCNC1=NC(=NC(=N1)[N+](C)(C)C)NCC.[Cl-] |
Origin of Product |
United States |
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